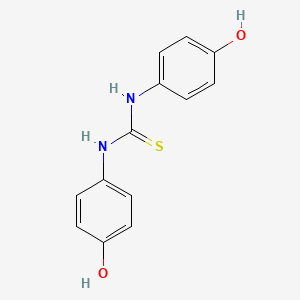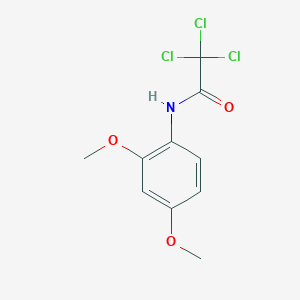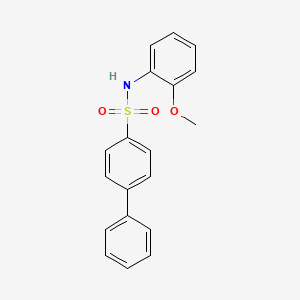
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid, also known as IQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of quinolinecarboxylic acids, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Mecanismo De Acción
The mechanism of action of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has also been shown to exhibit a range of other biochemical and physiological effects. For example, it has been shown to have antimicrobial activity against a variety of bacterial and fungal species, as well as anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid as a research tool is its relatively low cost and ease of synthesis compared to other anticancer agents. However, it is important to note that 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several potential future directions for research on 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid. One area of interest is the development of more potent and selective analogs of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid that could be used as anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid and to better understand its potential applications in other areas of research, such as antimicrobial and anti-inflammatory therapy.
Métodos De Síntesis
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid can be synthesized through a multi-step process involving the reaction of 2-isopropoxyaniline with methyl acrylate, followed by cyclization and oxidation steps. The yield of this synthesis method is typically around 50%, and the purity of the final product can be increased through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest has been its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Propiedades
IUPAC Name |
6-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-19-7-5-4-6-14(19)18-11-16(20(22)23)15-10-13(3)8-9-17(15)21-18/h4-12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDIDSIBLOVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)

![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)


![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)

![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)
![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)